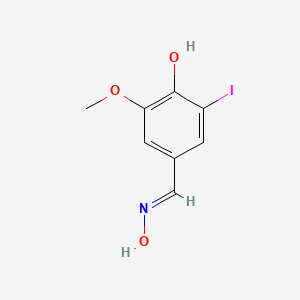![molecular formula C13H21NO3S B604747 [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine CAS No. 1163730-00-4](/img/structure/B604747.png)
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine is a chemical compound with the molecular formula C13H21NO3S and a molecular weight of 271.3757 . This compound is characterized by the presence of a butoxy group, a methyl group, and a sulfonyl group attached to a dimethylamine moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butoxy and methyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Methylphenyl)sulfonyl]dimethylamine: Lacks the butoxy group, which may affect its reactivity and applications.
[(4-Butoxyphenyl)sulfonyl]dimethylamine: Lacks the methyl group, which may influence its chemical properties and interactions.
The presence of both butoxy and methyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
4-butoxy-N,N,3-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-6-9-17-13-8-7-12(10-11(13)2)18(15,16)14(3)4/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPXKCUFGFHRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B604665.png)
![2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604666.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)
